

Pinometostat Administration in Preclinical Animal Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: Pinometostat

Cat. No.: B612198

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Introduction

Pinometostat (EPZ-5676) is a first-in-class, small-molecule inhibitor of the histone methyltransferase Disruptor of Telomeric Silencing 1-Like (DOT1L).^[1] DOT1L is the sole enzyme responsible for monomethylation, dimethylation, and trimethylation of histone H3 at lysine 79 (H3K79).^[2] In mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, the MLL fusion protein aberrantly recruits DOT1L, leading to ectopic H3K79 methylation and subsequent overexpression of leukemogenic genes such as HOXA9 and MEIS1.^{[2][3][4]}

Pinometostat selectively inhibits the catalytic activity of DOT1L, thereby reversing this aberrant methylation and suppressing the expression of MLL target genes, which ultimately leads to apoptosis in MLL-rearranged leukemia cells.^{[3][4][5]} Preclinical studies have demonstrated that prolonged exposure to **Pinometostat** is necessary for significant anti-tumor efficacy.^{[1][5]} This document provides a detailed overview of **Pinometostat** administration in preclinical animal models, including quantitative data summaries, experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.

Data Presentation

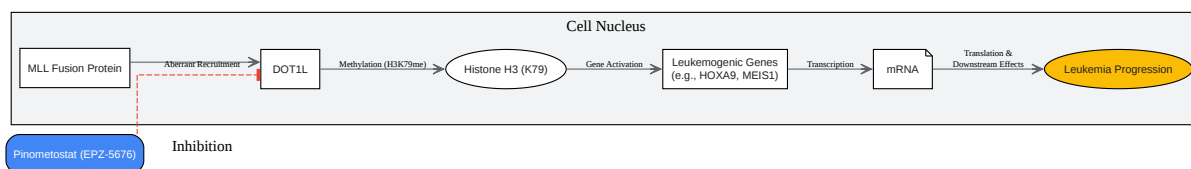
Table 1: Pharmacokinetics of Pinometostat in Preclinical Models

Species	Administration Route	Dose (mg/kg)	Half-life (t _{1/2}) (hours)	Clearance	Oral Bioavailability (%)	Reference
Mouse	Intravenous (IV)	-	1.1	Moderate to High	Low	[6]
Rat	Intravenous (IV)	1.0 - 2.0	3.7 - 11.2	Moderate to High	Low	[6][7]
Dog	Intravenous (IV)	-	13.6	Moderate to High	Low	[6]
Rat	Subcutaneous (SC)	1, 3, 10	-	-	Complete	[8]

Table 2: Efficacy of Pinometostat in MLL-Rearranged Leukemia Xenograft Models

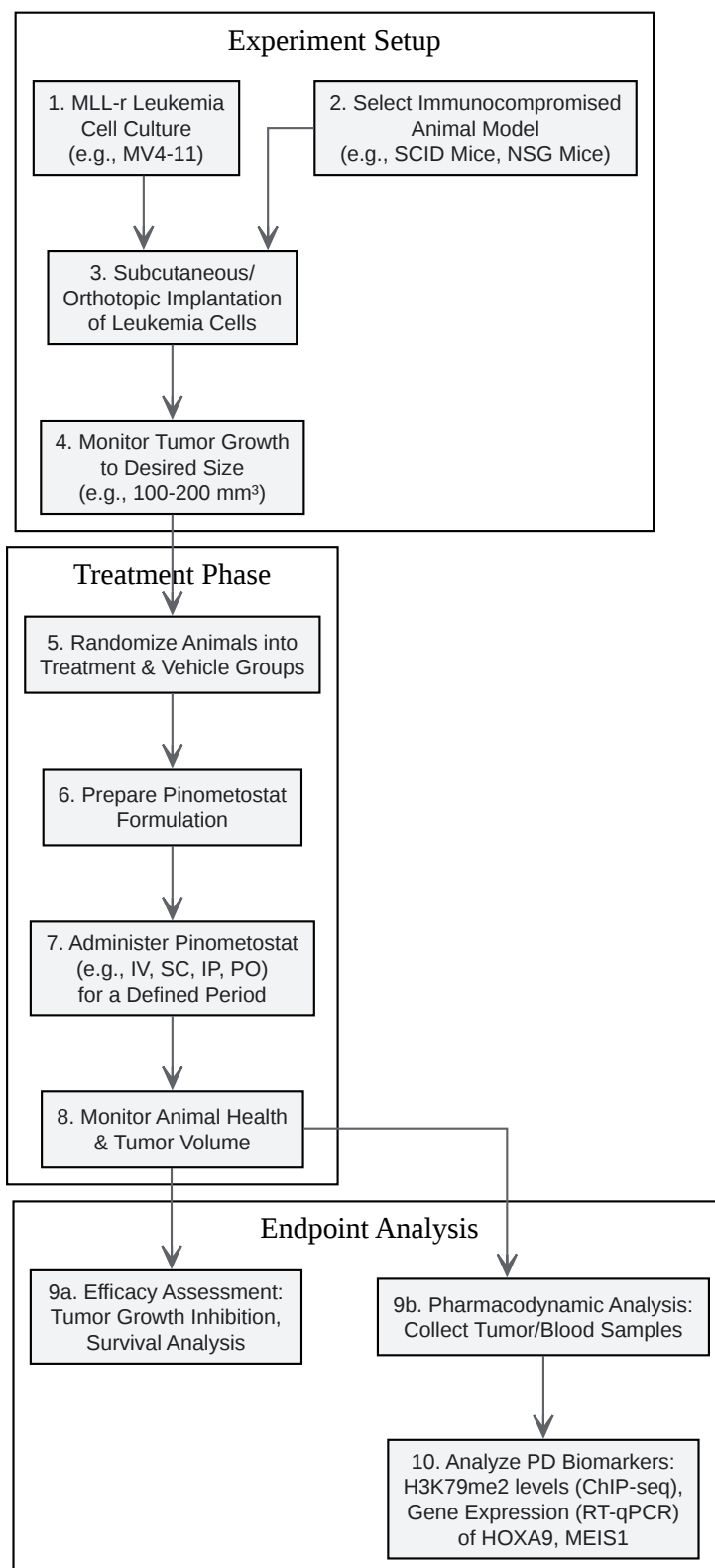
Animal Model	Tumor Model (Cell Line)	Administration Route	Dosing Regimen	Outcome	Reference
Immunocompromised Rats	MV4-11 (MLL-AF4)	Continuous IV Infusion	70 mg/kg/day for 21 days	Complete and sustained tumor regression	[9]
Immunocompromised Rats	MV4-11 (MLL-AF4)	Continuous IV Infusion	35 mg/kg/day for 21 days	Tumor growth inhibition	[9]
Female Fox Chase SCID® Mice	MV4-11 (MLL-AF4)	Subcutaneous (SC)	Thrice daily (t.i.d)	Inhibition of tumor growth	[8]
NSG Mice	Patient-Derived Xenograft (MLL-AF6)	Oral Gavage	75 mg/kg twice daily for 4 weeks	Significant reduction in human CD45+ cells	[10]
NSG Mice	Patient-Derived Xenograft (MLL-AF9)	Intraperitoneal (IP)	75 mg/kg twice daily for 4 weeks	Significant reduction in human CD45+ cells	[10]

Signaling Pathway and Experimental Workflow Visualization



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Caption: Mechanism of action of **Pinometostat** in MLL-rearranged leukemia.



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Caption: General workflow for a preclinical xenograft study with **Pinometostat**.

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion in a Rat Xenograft Model

This protocol is based on studies demonstrating high efficacy with continuous IV infusion.[9]

1. Animal Model and Tumor Implantation:

- Animal: Immunocompromised rats (e.g., NIH-RNU).
- Cell Line: MV4-11 human leukemia cell line with the MLL-AF4 fusion.
- Procedure:
 - Culture MV4-11 cells under standard conditions.
 - Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
 - Subcutaneously inject $5-10 \times 10^6$ cells into the flank of each rat.
 - Monitor tumor growth with caliper measurements. Begin treatment when tumors reach an average volume of 150-200 mm³.

2. **Pinometostat** Formulation and Pump Preparation:

- Vehicle: A common vehicle for IV infusion is 5% dextrose in water (D5W).
- Drug Preparation:
 - Calculate the total amount of **Pinometostat** needed based on the dose (e.g., 70 mg/kg/day), animal weight, and infusion duration.
 - Dissolve **Pinometostat** in the vehicle to the final concentration required for the infusion pump.
- Pump Preparation:
 - Surgically implant an osmotic pump (e.g., Alzet) subcutaneously or intraperitoneally for continuous drug delivery.
 - Connect the pump to a catheter surgically placed in a major blood vessel (e.g., jugular vein).

3. Administration and Monitoring:

- Dosing: Administer **Pinometostat** via continuous IV infusion for a period of 21 days.
- Monitoring:

- Measure tumor volume and body weight 2-3 times per week.
- Observe animals for any signs of toxicity.

4. Endpoint Analysis:

- Efficacy: The primary endpoint is tumor growth inhibition or regression.
- Pharmacodynamics:
 - At the end of the study, collect tumor tissue and peripheral blood mononuclear cells (PBMCs).
 - Assess global H3K79me2 levels via Western blot or more quantitative methods like ChIP-seq.[\[4\]](#)
 - Measure the expression of MLL target genes (HOXA9, MEIS1) using RT-qPCR.[\[2\]](#)

Protocol 2: Subcutaneous Administration in a Mouse Xenograft Model

This protocol is an alternative to continuous IV infusion, offering improved convenience.[\[8\]](#)[\[11\]](#)

1. Animal Model and Tumor Implantation:

- Animal: Female Fox Chase SCID® mice.
- Cell Line: MV4-11.
- Procedure: Follow the tumor implantation procedure as described in Protocol 1, adjusting cell numbers for mice (e.g., 5×10^6 cells).

2. **Pinometostat** Formulation:

- Vehicle: Saline.
- Drug Preparation: Dissolve **Pinometostat** in saline to the desired concentration for bolus injections.

3. Administration and Monitoring:

- Dosing: Administer **Pinometostat** via subcutaneous injection into the flank contralateral to the tumor. A thrice-daily (t.i.d.) dosing schedule is required to maintain exposure and achieve optimal efficacy.[\[11\]](#)
- Monitoring: Monitor tumor volume, body weight, and animal health as described in Protocol 1.

4. Endpoint Analysis:

- Analyze efficacy and pharmacodynamic markers as described in Protocol 1.

Protocol 3: Oral Gavage Administration in a Patient-Derived Xenograft (PDX) Model

This protocol is suitable for evaluating orally bioavailable formulations in a more clinically relevant model.

1. Animal Model and Tumor Implantation:

- Animal: NSG (NOD scid gamma) mice.
- Tumor Model: Patient-derived MLL-rearranged leukemia cells.
- Procedure:
 - Obtain and process primary leukemia cells from patients.
 - Intravenously inject the cells into NSG mice.
 - Monitor engraftment by measuring the percentage of human CD45+ cells in peripheral blood via flow cytometry.

2. **Pinometostat** Formulation:

- Vehicle: A common formulation for oral gavage is a solution or suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween 80.
- Drug Preparation: Prepare a homogenous suspension of **Pinometostat** in the chosen vehicle.

3. Administration and Monitoring:

- Dosing: Administer **Pinometostat** via oral gavage at a specified dose and frequency (e.g., 75 mg/kg twice daily).[10]
- Monitoring:
 - Monitor the percentage of human CD45+ cells in the peripheral blood weekly.
 - Monitor animal weight and overall health.

4. Endpoint Analysis:

- Efficacy: The primary endpoint is the reduction in the percentage of circulating human leukemia cells.
- Pharmacodynamics: At the end of the study, harvest bone marrow and spleen to assess leukemia burden and perform pharmacodynamic analyses as described in the previous protocols.

Conclusion

The preclinical evaluation of **Pinometostat** in various animal models has been crucial in understanding its mechanism of action, pharmacokinetic properties, and anti-tumor efficacy. The choice of administration route and dosing regimen is critical for achieving the sustained exposure necessary for optimal therapeutic effect. The protocols outlined above provide a framework for conducting in vivo studies with **Pinometostat**, which can be adapted based on the specific research question and animal model. Careful consideration of the experimental design, including the selection of appropriate endpoints for both efficacy and pharmacodynamic assessment, is essential for the successful preclinical development of this and other targeted epigenetic therapies.

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